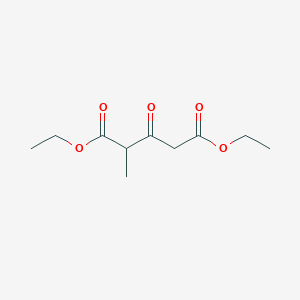
4,6-Bis(4-fluorophenyl)pyrimidine
Übersicht
Beschreibung
4,6-Bis(4-fluorophenyl)pyrimidine is a chemical compound with the CAS Number: 168915-00-2 . It has a molecular weight of 268.27 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
4,6-Bis(4-fluorophenyl)pyrimidine plays a crucial role in synthesizing novel thermally stable polymers, such as poly(arylene ether pyrimidine)s. These polymers exhibit good thermal stability in both air and helium atmospheres with weight losses in the range of 480−540 °C. They also have moderate to high inherent viscosities and can form clear pale yellow flexible films. The pyrimidine ring in this compound has shown sufficient capacity to activate aryl fluorides toward polymerization with bis(phenol)s, crucial for preparing high-performance polymers (Herbert et al., 1996).
Electronic and Optical Studies
This compound derivatives have been explored for their electronic and optical properties. For example, a study on acene-based organic semiconductor materials included derivatives of 4,6-di(thiophen-2-yl)pyrimidine, exploring their potential in optoelectronics and charge transfer properties. The study suggests that these compounds could be effective in various semiconductor devices due to their charge transfer properties (Irfan et al., 2019).
Molecular Synthesis and Analysis
A variety of molecular structures and applications have been developed using this compound. These include the creation of V-shaped 4,6-bis(arylvinyl)pyrimidine oligomers for studying optical absorption and emission properties in different solvents and media, indicating potential uses in colorimetric and luminescence pH sensors (Achelle et al., 2009).
Crystallography and Structural Analysis
This compound has also been utilized in the field of crystallography and structural analysis. For instance, the synthesis and characterization of new 2-pyrimidyl chalcogen compounds, involving 4,6-dimethyl-2-pyrimidyl and 4,6-bis(arylchalcogenyl)pyrimidine, were undertaken to understand their crystal structures and properties (Bhasin et al., 2013).
Antimicrobial and Anticancer Research
Bis-pyrimidine derivatives, including those related to this compound, have been synthesized and evaluated for their antimicrobial and anticancer potentials. These studies involve molecular docking to understand the interaction between these molecules and specific receptors, indicating their potential in medical research (Kumar et al., 2017).
Corrosion Inhibition
In the field of material science, pyrimidine derivatives, including 4,6-bis(4-methoxyphenyl) pyrimidine, have been investigated for their corrosion inhibition capabilities. This is particularly relevant in the context of petroleum oil well/tubing steel, where these compounds have shown significant efficiency in corrosion mitigation (Sarkar et al., 2020).
Molecular Tweezers and Complex Formation
Studies have also focused on the dynamic properties of molecular tweezers with a bis(2-hydroxyphenyl)pyrimidine backbone. These tweezers, which can form complexes with other molecules, have implications in the study of molecular interactions and photochemical measurements (Tsuchido et al., 2014).
Development of Polyimides
This compound has been used in the development of highly transparent polyimides, which are essential in the field of materials science. These polyimides exhibit exceptional properties like good solubility, high thermal stability, and excellent mechanical properties, making them suitable for various applications (Wang et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Wirkmechanismus
Target of Action
4,6-Bis(4-fluorophenyl)pyrimidine is a synthetic compound belonging to the class of pyrimidines . Pyrimidines are known to have a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
It is known that pyrimidines can affect the pathways involving the inflammatory mediators mentioned above . These mediators play crucial roles in the inflammatory response, and their inhibition can lead to a reduction in inflammation .
Result of Action
It is known that pyrimidines can have potent anti-inflammatory effects .
Action Environment
It is known that the structure and location of the substituent groups on pyrimidines can greatly influence their fungicidal activity .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4,6-Bis(4-fluorophenyl)pyrimidine are not fully characterizedFor instance, they are involved in the synthesis of DNA and RNA, where they pair with purines in the DNA double helix
Cellular Effects
Some pyrimidine derivatives have been reported to exhibit anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Molecular Mechanism
It is known that pyrimidines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Some pyrimidine derivatives have been investigated for their anti-inflammatory activity in animal models .
Metabolic Pathways
Pyrimidines, including this compound, are involved in important metabolic pathways. They can be produced through de novo synthesis pathway taking amino acids as substrates or salvage pathway by uptake of the circulating pyrimidines in the bloodstream
Eigenschaften
IUPAC Name |
4,6-bis(4-fluorophenyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHXSHRCALYKRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70477649 | |
| Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
168915-00-2 | |
| Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,2-Bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-4,5-dinitrobenzene](/img/structure/B3048352.png)

![4-Benzoyl-N-[3-(2-methyl-acryloylamino)-propyl]-benzamide](/img/structure/B3048357.png)
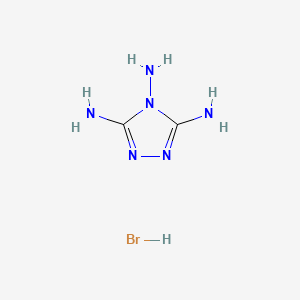

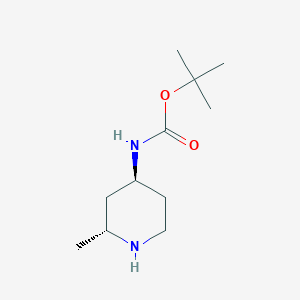
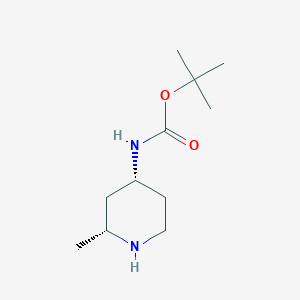
![4-Methoxy-1-oxaspiro[5.5]undec-3-en-2-one](/img/structure/B3048365.png)
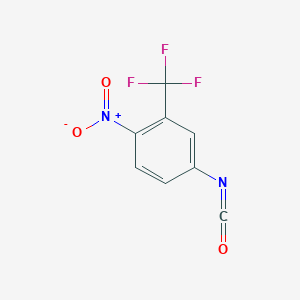
![1,4-Benzenediol, 2-[(1-phenyl-1H-tetrazol-5-yl)thio]-](/img/structure/B3048367.png)


